Methyl 7-(3-formylfuran-2-YL)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-(3-formylfuran-2-yl)heptanoate is an organic compound with the molecular formula C13H18O4 It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a formyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(3-formylfuran-2-yl)heptanoate typically involves the reaction of 3-formylfuran with heptanoic acid in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst such as zinc chloride (ZnCl2) to facilitate the reaction. The reaction is carried out under reflux conditions in an organic solvent such as toluene, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-formylfuran-2-yl)heptanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: 7-(3-carboxyfuran-2-yl)heptanoic acid.
Reduction: 7-(3-hydroxyfuran-2-yl)heptanoate.
Substitution: 7-(3-bromofuran-2-yl)heptanoate.
Scientific Research Applications
Methyl 7-(3-formylfuran-2-yl)heptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 7-(3-formylfuran-2-yl)heptanoate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the furan ring can participate in various biochemical reactions, contributing to the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 7-(3-formylfuran-2-yl)heptanoate can be compared with other similar compounds, such as:
Methyl 7-(4-formyl-3-furyl)heptanoate: This compound has a similar structure but with the formyl group attached to a different position on the furan ring.
Methyl 8-(furan-2-yl)-8-oxooctanoate: This compound has a similar backbone but with different functional groups attached to the furan ring.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61211-06-1 |
---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
methyl 7-(3-formylfuran-2-yl)heptanoate |
InChI |
InChI=1S/C13H18O4/c1-16-13(15)7-5-3-2-4-6-12-11(10-14)8-9-17-12/h8-10H,2-7H2,1H3 |
InChI Key |
UTWHVSDGJIPFFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCC1=C(C=CO1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.